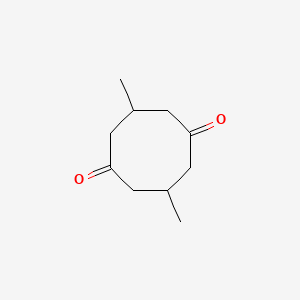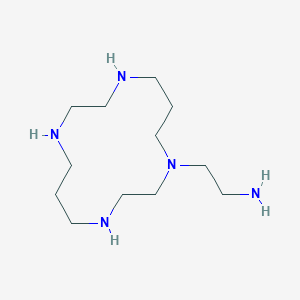
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide typically involves the reaction of 3,5-dichloroaniline with isopropyl isocyanate, followed by cyclization with glyoxal to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studying imidazolidine chemistry and its derivatives.
Biology: Investigated for its antifungal properties and effects on fungal cell membranes.
Medicine: Explored for potential therapeutic applications, including antifungal treatments.
Industry: Utilized in the formulation of fungicides for agricultural use .
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme succinate dehydrogenase in fungal cells, disrupting the electron transport chain and leading to cell death. This inhibition prevents the fungi from producing energy, effectively controlling fungal growth and spread .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-Dichlorophenyl)-2,4-dioxo-N-(propan-2-yl)imidazolidine-1-carboxamide
- 3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide
Uniqueness
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide is unique due to its specific substitution pattern and its broad-spectrum antifungal activity. Its effectiveness in agricultural applications sets it apart from other similar compounds .
Eigenschaften
| 104700-58-5 | |
Molekularformel |
C13H15N3O3 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2,4-dioxo-3-phenyl-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)14-12(18)15-8-11(17)16(13(15)19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,18) |
InChI-Schlüssel |
YAPYMCOIVZGZTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)



![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)




